molecular formula C15H19BrClNO3 B8126670 [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8126670
M. Wt: 376.67 g/mol
InChI Key: GUGDSXYFTYICEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a bromo-chloro-phenoxymethyl moiety, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxymethyl Intermediate: The reaction begins with the bromination and chlorination of phenol to obtain 4-bromo-2-chlorophenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxymethyl derivative.

    Cyclopropylation: The phenoxymethyl intermediate undergoes a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the cyclopropylated intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromo and chloro groups in the phenoxymethyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of [1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group may influence its stability, solubility, and reactivity compared to its methyl and ethyl ester analogs.

Properties

IUPAC Name

tert-butyl N-[1-[(4-bromo-2-chlorophenoxy)methyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-12-5-4-10(16)8-11(12)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDSXYFTYICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.